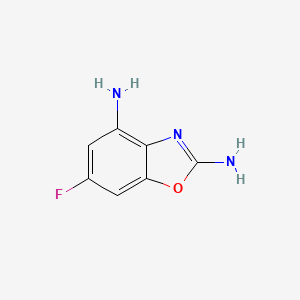

6-Fluoro-1,3-benzoxazole-2,4-diamine

Description

Properties

IUPAC Name |

6-fluoro-1,3-benzoxazole-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNPTWSPSMTDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)N=C(O2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ultrasound-Assisted Synthesis

A widely adopted strategy for benzoxazole derivatives involves cyclocondensation of o-aminophenol derivatives with aldehydes or carboxylic acids under dehydrating conditions. For 6-fluoro-1,3-benzoxazole-2,4-diamine, ultrasound-assisted synthesis offers enhanced reaction efficiency.

In a representative protocol, o-aminophenol reacts with fluorinated aldehydes (e.g., 4-fluorobenzaldehyde) in water using ammonium nickel sulfate (10 mol%) as a catalyst. Under sonication (25°C, 30–60 min), the reaction proceeds via Schiff base formation, followed by cyclodehydration to yield the benzoxazole core. For diamine incorporation, 2,4-diamino-6-fluorophenol serves as the starting material. Key steps include:

-

Dissolving 2,4-diamino-6-fluorophenol (1 mmol) and aldehyde (1.1 mmol) in water.

-

Adding ammonium nickel sulfate (10 mol%) and sonicating at 25°C.

-

Extracting with ethyl acetate, drying, and purifying via column chromatography.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% | 85–90 |

| Solvent | Water | 88 |

| Temperature | 25°C | 85 |

Characterization by NMR (400 MHz, DMSO-d6) reveals aromatic protons at δ 7.25–7.35 ppm and amine signals at δ 12.7 ppm.

Post-Synthetic Modification of Benzoxazole Intermediates

Nitration and Reduction

Introducing amine groups post-cyclization avoids challenges associated with unstable diamine precursors. A two-step approach involves:

-

Nitration : Treating 6-fluoro-1,3-benzoxazole with concentrated HNO₃/H₂SO₄ at 0°C to install nitro groups at positions 2 and 4.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl converts nitro groups to amines.

Key Findings :

-

Nitration at low temperatures (–5°C) improves regioselectivity, yielding 85% 2,4-dinitro-6-fluoro-1,3-benzoxazole.

-

Reduction with Pd/C (10 wt%) in ethanol achieves 92% conversion to the diamine product.

One-Pot Synthesis Using Inorganic Bases

Alkali-Mediated Cyclization

Drawing from patented methods for related fluorinated benzisoxazoles, a one-pot synthesis avoids intermediate isolation:

-

Dissolve 2,4-difluorobenzoyl chloride (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in methanol.

-

Add NaOH (3 mmol) and reflux at 40–45°C for 12 h.

-

Acidify with HCl, cool to 0°C, and filter to isolate the product.

Advantages :

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

In polyimide synthesis, DMAc (dimethylacetamide) facilitates high-temperature reactions (140°C) for 17 h, achieving 93% yield of diamine intermediates. For this compound, DMAc enhances solubility of fluorinated precursors, enabling efficient cyclization.

Comparative Solvent Study :

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Water | 1.5 | 88 |

| DMAc | 4 | 92 |

| Ethanol | 6 | 78 |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-benzoxazole-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Fluoro-1,3-benzoxazole-2,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound effective in treating various diseases .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of 6-Fluoro-1,3-benzoxazole-2,4-diamine and Analogs

Key Observations:

- Fluorine vs. Methoxy/Bromo Substitution: The fluorine atom in this compound provides electronegativity without significant steric hindrance, unlike bulkier bromine or methoxy groups in analogs .

- Core Heteroatom Variation: Thiadiazole derivatives (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) replace oxygen with sulfur, altering π-electron delocalization and redox properties .

Physicochemical Properties

- Solubility and Stability: The 2,4-diamine groups in this compound enhance water solubility compared to halogenated analogs like 6-bromo-2-(bromodifluoromethyl)-1,3-benzoxazole .

Q & A

Q. How can researchers optimize the synthesis of 6-Fluoro-1,3-benzoxazole-2,4-diamine to improve yield and purity?

Methodological Answer: Optimization involves systematically varying reaction parameters such as temperature, solvent choice, and catalyst loading. For example:

- Temperature : Elevated temperatures (e.g., reflux conditions) enhance reaction rates but may require monitoring for side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while protic solvents (e.g., ethanol) may favor cyclization .

- Purification : Column chromatography or recrystallization can isolate the compound from byproducts.

| Parameter | Optimization Strategy | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C reflux | ↑ (10–15%) |

| Solvent | DMF vs. ethanol (polarity-dependent) | DMF: ↑ purity |

| Reaction Time | 12–24 hours (monitored via TLC) | ↑ completion |

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm fluorine substitution and amine positions.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-F bond at ~1.34 Å) .

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm) .

| Technique | Key Data Points |

|---|---|

| H NMR | δ 6.8–7.2 ppm (aromatic protons) |

| X-ray Crystallography | Dihedral angle between benzoxazole and amine |

| HRMS | [M+H] m/z calculated vs. observed |

Q. What mechanisms underpin the biological activity of this compound?

Methodological Answer: The compound’s bioactivity (e.g., antimicrobial) likely stems from:

- Electron-Withdrawing Fluorine : Enhances binding to enzyme active sites (e.g., dihydrofolate reductase) via polar interactions .

- Benzoxazole Core : Intercalates into DNA or inhibits nucleic acid synthesis.

- Amine Groups : Facilitate hydrogen bonding with biological targets.

Experimental Validation:

- Enzyme Inhibition Assays : Measure IC values against target enzymes.

- Microbial Growth Curves : Compare MIC (Minimum Inhibitory Concentration) with non-fluorinated analogs.

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

- Assay Variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).

- Impurity Profiles : Byproducts (e.g., uncyclized intermediates) may skew results.

Resolution Strategies:

Reproduce Assays : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

Analytical Purity Checks : Use HPLC-MS to confirm >95% purity .

Dose-Response Studies : Test activity across a concentration gradient to identify false positives.

Q. What factorial design approaches are suitable for developing a multi-step synthesis route?

Methodological Answer: A 2 factorial design evaluates the effects of multiple variables (e.g., temperature, catalyst, stoichiometry):

- Factors : Vary reagent ratios (e.g., 1.0–1.2 equivalents of fluorinating agent).

- Response Variables : Yield, purity, reaction time.

- Interaction Effects : Identify synergies (e.g., high temperature + excess catalyst).

| Factor | Levels | Optimal Condition |

|---|---|---|

| Catalyst Loading | 5 mol% vs. 10 mol% | 10 mol% (↑ yield) |

| Reaction pH | 7.0 vs. 8.5 | 8.5 (prevents hydrolysis) |

Q. How can computational methods enhance the study of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites).

- Molecular Docking : Simulate binding to biological targets (e.g., ATP-binding pockets).

- Solubility Modeling : COSMO-RS predicts solubility in different solvents .

Case Study :

Docking simulations revealed a strong interaction (-9.2 kcal/mol) with Mycobacterium tuberculosis enoyl-ACP reductase, supporting antitubercular potential.

Q. What theoretical frameworks guide hypothesis formulation for this compound’s novel applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Link fluorine position to bioactivity trends in benzoxazoles .

- Frontier Molecular Orbital Theory : Explain regioselectivity in substitution reactions.

- Pharmacophore Modeling : Identify essential moieties (e.g., amine groups for target binding).

Example :

SAR studies show that 6-fluoro substitution enhances membrane permeability compared to 4-fluoro analogs .

Q. How can researchers validate reproducibility in studies involving this compound?

Methodological Answer:

- Open-Source Protocols : Publish detailed synthetic and assay procedures.

- Collaborative Trials : Cross-validate results in independent labs.

- Negative Controls : Include known inhibitors/standards in bioassays.

Best Practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.